Isopropyl-a-D-thiomannopyranoside

Description

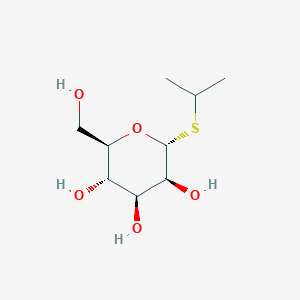

Isopropyl-α-D-thiomannopyranoside (CAS: 936550-10-6) is a thioglycoside derivative characterized by an α-configured anomeric sulfur atom linking an isopropyl group to a D-mannopyranose ring. Structurally, it belongs to the family of S-glycosyl compounds, where sulfur replaces the oxygen atom in the glycosidic bond. This substitution enhances chemical stability and resistance to enzymatic hydrolysis compared to O-glycosides .

Properties

Molecular Formula |

C9H18O5S |

|---|---|

Molecular Weight |

238.30 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8+,9-/m1/s1 |

InChI Key |

BPHPUYQFMNQIOC-XGQMLPDNSA-N |

Isomeric SMILES |

CC(C)S[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Isopropyl-α-D-thiomannopyranoside involves several steps. One method includes the use of acetic anhydride, D-galactose, and isopropyl mercaptan as raw materials. The reaction is catalyzed by potassium acetate and carried out at 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, allowed to stand, and cooled to room temperature. Sodium carbonate is added, and the mixture is diluted with water and stirred. The final product is obtained by crystallization, filtration, and drying .

Chemical Reactions Analysis

Isopropyl-α-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include acetic anhydride and isopropyl mercaptan . The major products formed from these reactions are typically stable and have broad applications in the biomedical field .

Scientific Research Applications

Isopropyl-α-D-thiomannopyranoside is extensively used in scientific research. It serves as a molecular probe for enzyme inhibition, allowing researchers to investigate enzyme functionalities. In the field of molecular biology, it is used to induce protein expression in Escherichia coli . The compound is also employed in the study of glycosides and their analogues, contributing to advancements in chemistry and biology .

Mechanism of Action

The mechanism of action of Isopropyl-α-D-thiomannopyranoside involves its role as a non-metabolizable galactose analog that induces the expression of the lac operon . It binds to the lactose repressor, causing a conformational change that allows transcription of the lac operon genes . This mechanism is crucial for its use in protein expression studies in Escherichia coli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following thioglycosides and glycosides share structural homology with Isopropyl-α-D-thiomannopyranoside, differing primarily in sugar configuration, anomeric linkage, or substituents:

Key Observations:

- Sugar Specificity: IPTG (thiogalactoside) and Isopropyl-α-D-thiomannopyranoside (thiomannoside) differ in their sugar moieties. Mannose’s axial C2 hydroxyl group (vs. galactose’s equatorial) may alter binding specificity to lectins or enzymes .

- Thermal Stability: IPTG’s melting point (109–115°C) suggests moderate stability, though data for the thiomannoside variant are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.